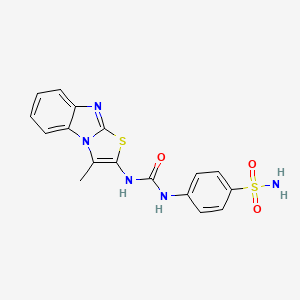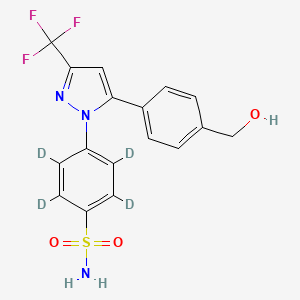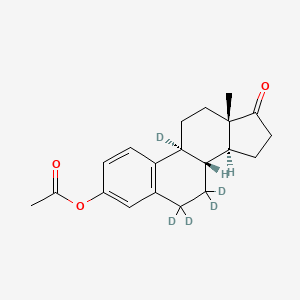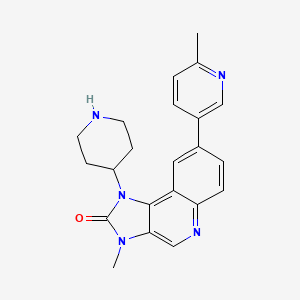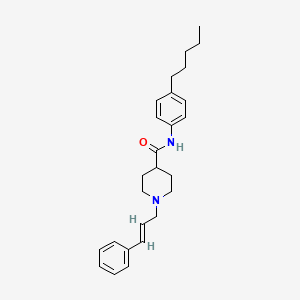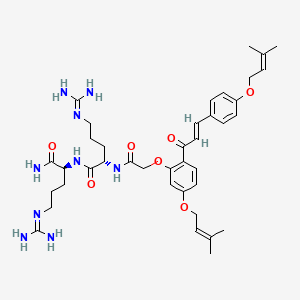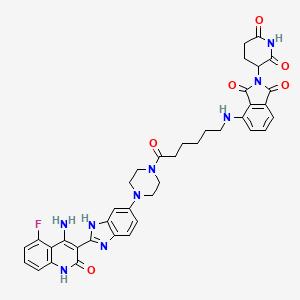
Pomalidomide-C5-Dovitinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-C5-Dovitinib is a novel compound that combines the properties of two potent agents: pomalidomide and dovitinib. Pomalidomide is an immunomodulatory drug, while dovitinib is a tyrosine kinase inhibitor. This compound is designed to target and degrade specific proteins involved in cancer cell proliferation, making it a promising candidate for cancer therapy, particularly in the treatment of acute myeloid leukemia .
Vorbereitungsmethoden
The synthesis of Pomalidomide-C5-Dovitinib involves multiple steps. One method described involves the preparation of pomalidomide-linkers, which are essential for the formation of the conjugate. This method has been optimized to achieve high yields by using secondary amines . Another approach utilizes continuous flow chemistry, which allows for a safe and efficient multi-step synthesis of pomalidomide and its analogues . These methods are crucial for the industrial production of the compound, ensuring consistency and scalability.
Analyse Chemischer Reaktionen
Pomalidomide-C5-Dovitinib undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure, potentially enhancing its activity.
Reduction: Reduction reactions can be employed to alter specific functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
Pomalidomide-C5-Dovitinib has a wide range of scientific research applications:
Chemistry: It is used in the development of new synthetic methods and the study of protein degradation mechanisms.
Biology: The compound is employed in research on cellular signaling pathways and protein interactions.
Wirkmechanismus
Pomalidomide-C5-Dovitinib exerts its effects by inducing the degradation of specific proteins, such as FLT3-ITD and KIT, through a ubiquitin-proteasome-dependent pathway. This degradation blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival . The compound’s dual action as an immunomodulatory agent and a tyrosine kinase inhibitor enhances its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Pomalidomide-C5-Dovitinib is unique due to its combination of pomalidomide and dovitinib, which provides a dual mechanism of action. Similar compounds include:
Thalidomide: An earlier immunomodulatory drug with significant side effects.
Lenalidomide: A more potent and less toxic analog of thalidomide.
Dovitinib: A tyrosine kinase inhibitor that targets multiple pathways. This compound stands out due to its enhanced efficacy and reduced toxicity compared to these individual agents.
Eigenschaften
Molekularformel |
C39H38FN9O6 |
|---|---|
Molekulargewicht |
747.8 g/mol |
IUPAC-Name |
4-[[6-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]-6-oxohexyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C39H38FN9O6/c40-23-7-5-9-26-32(23)34(41)33(37(53)45-26)35-43-24-12-11-21(20-27(24)44-35)47-16-18-48(19-17-47)30(51)10-2-1-3-15-42-25-8-4-6-22-31(25)39(55)49(38(22)54)28-13-14-29(50)46-36(28)52/h4-9,11-12,20,28,42H,1-3,10,13-19H2,(H,43,44)(H3,41,45,53)(H,46,50,52) |
InChI-Schlüssel |
LOZMISVXTOAAHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCC(=O)N4CCN(CC4)C5=CC6=C(C=C5)N=C(N6)C7=C(C8=C(C=CC=C8F)NC7=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




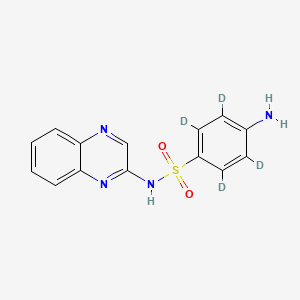
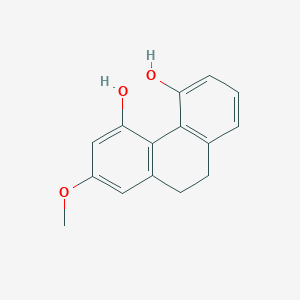
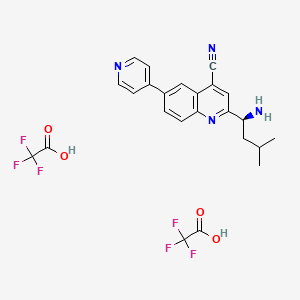

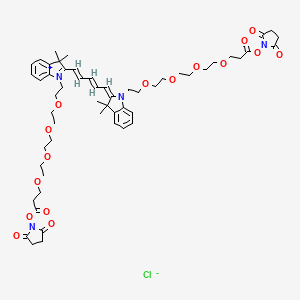
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
